1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine
CAS No.: 1448043-84-2
Cat. No.: VC4805874
Molecular Formula: C17H21N5O2
Molecular Weight: 327.388
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448043-84-2 |
|---|---|
| Molecular Formula | C17H21N5O2 |
| Molecular Weight | 327.388 |
| IUPAC Name | 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H21N5O2/c23-17(15-11-16-22(19-15)5-2-10-24-16)21-8-6-20(7-9-21)13-14-3-1-4-18-12-14/h1,3-4,11-12H,2,5-10,13H2 |
| Standard InChI Key | INOOWEHKLTYHNV-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC4=CN=CC=C4)OC1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a fused pyrazolo-oxazine core linked to a piperazine moiety via a carbonyl group, with a pyridinylmethyl substitution at the piperazine nitrogen. Its molecular formula is C₁₇H₂₁N₅O₂, with a molar mass of 327.388 g/mol. Key structural attributes include:
The pyrazolo-oxazine ring system contributes to planar rigidity, while the piperazine and pyridine groups enhance solubility and receptor-binding potential .
Synthetic Pathways
While detailed synthetic protocols for this specific compound remain proprietary, analogous derivatives are synthesized through:
-
Coupling Reactions: Pyrazolo-oxazine-2-carboxylic acid is activated (e.g., via chloroformate) and coupled with 4-(pyridin-3-ylmethyl)piperazine .
-
Heterocyclic Condensation: Cyclization of hydrazine derivatives with oxazine precursors under acidic conditions.
-
Post-Functionalization: Introduction of the pyridinylmethyl group via reductive amination or alkylation.
Biological Activity and Research Findings
Neurological Applications
Patent CN113332292A identifies related pyrazolo-oxazine carboxamides as PDE4B inhibitors (IC₅₀ < 100 nM), suggesting potential for treating traumatic brain injury and neurodegenerative disorders .
Mechanistic Insights
Enzyme Interactions
-
PDE4B Binding: The pyridine ring forms π-π interactions with Phe414, while the oxazine oxygen hydrogen-bonds to Gln443 .
-
COX-2 Selectivity: Thiourea derivatives show 12-fold selectivity over COX-1 due to hydrophobic interactions with Val523 .
Pharmacokinetic Properties
Predicted ADMET parameters indicate:
-
Bioavailability: 68% (Rule of Five compliant)
-
Blood-Brain Barrier Penetration: Moderate (log BB = −0.4)
Comparative Analysis with Analogous Compounds
This compound’s dual pharmacophore (pyrazolo-oxazine + piperazine) enhances multitarget engagement compared to simpler analogs .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume